

Physicochemical characteristics of (R)-(-)-Pantolactone

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Compound of Interest

Compound Name: *D(-)-Pantolactone*

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An In-depth Technical Guide to the Physicochemical Characteristics of (R)-(-)-Pantolactone

Introduction

(R)-(-)-Pantolactone, also known as D(-)-Pantolactone, is a chiral bicyclic lactone that serves as a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, such as panthenol.^[1] Its stereochemistry and functional groups make it a valuable building block in the pharmaceutical and cosmetic industries.^[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of (R)-(-)-Pantolactone, complete with detailed experimental protocols and structured data for researchers, scientists, and drug development professionals.

Core Physicochemical Data

The fundamental properties of (R)-(-)-Pantolactone are summarized in the tables below, providing a clear reference for its identity and behavior.

Table 1: General and Structural Information

Property	Value	Reference
CAS Number	599-04-2	[1][2]
Molecular Formula	C ₆ H ₁₀ O ₃	[1][3]
Molecular Weight	130.14 g/mol	[1][3]
Appearance	White crystalline powder or crystals	[1][4]
Odor	Cotton candy	[4][5]
InChI Key	SERHXTVXHNVDKA-BYPYZUCNSA-N	[4]
SMILES	CC1(C)COC(=O)[C@@H]1O	

Table 2: Thermal Properties

Property	Value	Conditions	Reference
Melting Point	91-92 °C	(lit.)	[1][2][6]
Boiling Point	120-122 °C	15 mmHg (lit.)	[1]
Flash Point	99 °C	(est.)	[5][7]

Table 3: Optical Properties

Property	Value	Conditions	Reference
Specific Rotation	$[\alpha]^{20}_D = -51 \pm 2^\circ$	c=2 in H ₂ O	[1]
Specific Rotation	$[\alpha]^{25}_D = -50.7^\circ$	c=2.05 in H ₂ O	[2]
Specific Rotation	$[\alpha]^{25}_D = -49.8^\circ$	c=2 in H ₂ O	[4]

Table 4: Solubility Profile

Solvent	Solubility	Reference
Water	Soluble (1e+006 mg/L @ 25 °C est.)	[5]
Ethanol	Moderately Soluble	[7]
Methanol	Moderately Soluble	[7]
Chloroform	Sparingly Soluble	[4]
Ethyl Acetate	Slightly Soluble	[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of (R)-(-)-Pantolactone are outlined below. These protocols are generalized and may require optimization based on available equipment and specific sample purity.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[8][9]

- Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes (sealed at one end), thermometer.[8][9]
- Procedure:
 - Sample Preparation: A small amount of finely powdered (R)-(-)-Pantolactone is packed into a capillary tube to a height of 1-2 mm.[10]
 - Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in the heating block of a Mel-Temp apparatus or immersed in the oil of a Thiele tube.[8]
 - Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[9]

- Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[\[10\]](#)
- Reporting: The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0°C) typically indicates a high-purity compound.[\[8\]](#)

Boiling Point Determination (Reduced Pressure)

As (R)-(-)-Pantolactone's boiling point is determined at reduced pressure, a specialized setup is required. The Thiele tube method is commonly adapted for this purpose.

- Apparatus: Thiele tube, heat source (e.g., Bunsen burner), thermometer, capillary tube (sealed at one end), fusion tube (small test tube), vacuum source.[\[11\]](#)[\[12\]](#)
- Procedure:
 - Sample Preparation: A few milliliters of (R)-(-)-Pantolactone are placed in a fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.[\[11\]](#)[\[13\]](#)
 - Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil). The apparatus is connected to a vacuum system to maintain the desired pressure (e.g., 15 mmHg).
 - Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[\[12\]](#)
 - Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
 - Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.[\[12\]](#)

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

- Apparatus: Small test tubes, vortex mixer (optional).

- Procedure:
 - Sample and Solvent: Place approximately 25 mg of (R)-(-)-Pantolactone into a small test tube.[\[14\]](#)
 - Addition of Solvent: Add 0.75 mL of the desired solvent (e.g., water, ethanol) in small portions.[\[14\]](#)
 - Mixing: After each addition, shake the test tube vigorously or use a vortex mixer to ensure thorough mixing.[\[14\]](#)
 - Observation: Observe whether the solid dissolves completely. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.
 - Systematic Testing: For a comprehensive profile, this test can be systematically performed with a range of solvents, from nonpolar (e.g., hexane) to polar (e.g., water), and also in aqueous acidic (5% HCl) and basic (5% NaOH) solutions to understand its acid-base characteristics.[\[14\]](#)[\[15\]](#)

Optical Rotation Measurement (Polarimetry)

Optical rotation is a definitive characteristic of chiral molecules like (R)-(-)-Pantolactone.[\[16\]](#)

- Apparatus: Polarimeter, sample cell (typically 1 dm), analytical balance, volumetric flasks.[\[17\]](#)
- Procedure:
 - Instrument Warm-up and Zeroing: Turn on the polarimeter and allow the light source to warm up for at least 10 minutes.[\[17\]](#) Fill the sample cell with the pure solvent (e.g., water) and place it in the instrument to set the zero or baseline reading.[\[17\]](#)
 - Sample Preparation: Prepare a solution of (R)-(-)-Pantolactone of a precise concentration (e.g., 2 g per 100 mL, or $c=2$). Accurately weigh the compound and dissolve it in the chosen solvent using a volumetric flask.
 - Measurement: Rinse the sample cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present.[\[17\]](#)[\[18\]](#) Place the filled cell in the polarimeter

and record the observed optical rotation (α).^[17] Note the temperature during the measurement.

- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using Biot's law: $[\alpha] = \alpha / (l * c)$ where:
 - α = observed optical rotation in degrees
 - l = path length of the cell in decimeters (dm)
 - c = concentration of the solution in g/mL^[19]

Spectral Data Acquisition

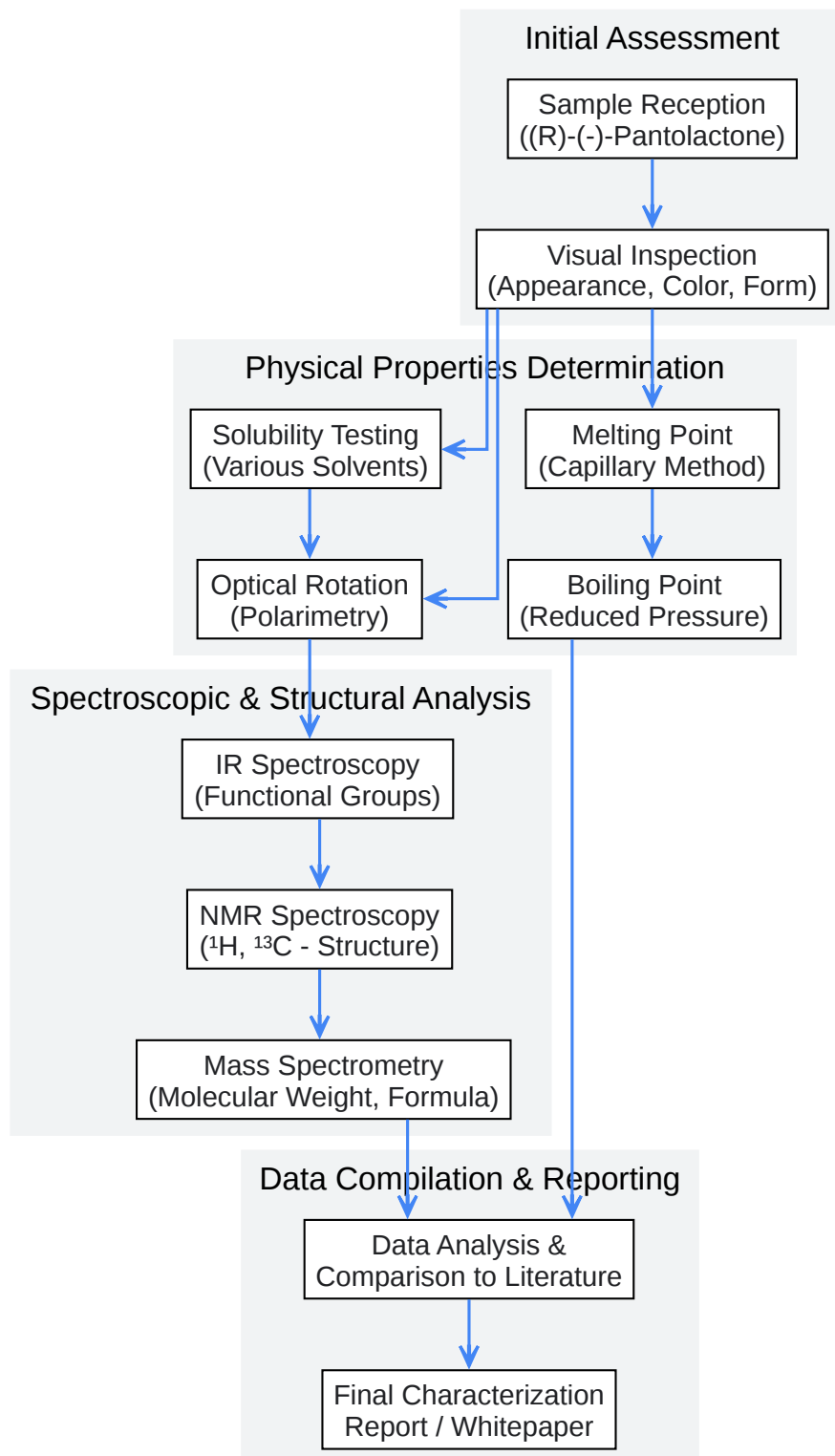
- Apparatus: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.^[20]
- Procedure (using ATR):
 - Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
 - Sample Application: Place a small amount of the solid (R)-(-)-Pantolactone powder directly onto the ATR crystal surface.
 - Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the IR spectrum.^[20] The typical range is 4000–400 cm^{-1} .^[21]
- Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes.
- Procedure for ^1H and ^{13}C NMR:
 - Sample Preparation: Dissolve an appropriate amount of (R)-(-)-Pantolactone in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) inside an NMR tube.^[22]
 - Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.^[22]
^[23]

- ^{13}C NMR Acquisition:
 - Use a standard pulse sequence for a proton-decoupled ^{13}C NMR experiment.[22]
 - Set an appropriate number of scans (ns) to achieve a good signal-to-noise ratio.[22]
 - Employ a suitable relaxation delay (d1), typically 1-2 seconds for qualitative spectra.[22]
- Data Processing: Apply Fourier transformation to the acquired data, phase the spectrum, and reference it using the solvent peak or an internal standard like TMS (0 ppm).[22]
- Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Procedure (General):
 - Sample Introduction: The sample is introduced into the instrument. For a solid like pantolactone, this may involve dissolving it in a suitable solvent for ESI or using a direct insertion probe for EI.[24]
 - Ionization: The sample molecules are converted into gas-phase ions.[25] ESI is a 'soft' ionization technique that typically yields the molecular ion, while EI is a 'hard' technique that can cause fragmentation.
 - Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[24][26]
 - Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like (R)-(-)-Pantolactone.

Workflow for Physicochemical Characterization of (R)-(-)-Pantolactone



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Caption: Logical workflow for the physicochemical characterization of a chemical substance.

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